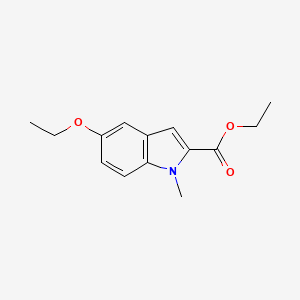
1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, ethyl ester
Overview
Description
“1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, ethyl ester” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular structure of “1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, ethyl ester” can be represented by the IUPAC Standard InChI: InChI=1S/C11H11NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,2H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving indole derivatives can be quite diverse. For instance, the hydrolysis of the esters with time was deduced from the disappearance of the signals of the ethoxy group in the NMR .Physical And Chemical Properties Analysis
The molecular weight of “1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, ethyl ester” is 189.2105 .Scientific Research Applications
Indole Synthesis and Applications
Indole derivatives, including those related to "1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, ethyl ester," play a critical role in organic chemistry and drug synthesis. Indole synthesis has been a subject of extensive research due to the indole ring's presence in many natural products and pharmaceuticals. A review of indole synthesis methods highlights the importance of indole alkaloids in inspiring organic synthesis chemists and outlines a classification for all indole syntheses. This classification can aid in understanding new methods for constructing the indole nucleus, which is crucial for the development of new pharmaceuticals and materials (Taber & Tirunahari, 2011).
Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), a key biomass-derived chemical, showcases the potential of carboxylic acid derivatives in synthesizing value-added chemicals, including drugs. Its derivatives' flexibility and diversity in drug synthesis underscore the importance of carboxylic acids in medicinal chemistry. This implies that derivatives like "1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, ethyl ester" could have applications in synthesizing drugs or related medicinal compounds by providing a versatile backbone for chemical modifications (Zhang et al., 2021).
Carboxylic Ester Hydrolases in Drug Synthesis
The study of carboxylic ester hydrolases (CEHs) in bacteria, which catalyze the conversion of carboxylic esters to alcohol and acid, has implications for understanding how "1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, ethyl ester" might be metabolized or utilized in biological systems or industrial applications. These enzymes' broad substrate specificity and their use in industrial applications highlight the potential for biotechnological exploitation of esters in drug synthesis and environmental bioremediation (Oh, Kim, & Kim, 2019).
Biotechnological Routes from Biomass
Research on biotechnological routes for converting biomass to valuable chemicals, including lactic acid and its derivatives, points to the potential of using biological processes to synthesize complex molecules from simpler ones. This suggests avenues for synthesizing indole-2-carboxylic acid derivatives using biotechnological methods, highlighting the intersection of green chemistry and pharmaceutical synthesis (Gao, Ma, & Xu, 2011).
properties
IUPAC Name |
ethyl 5-ethoxy-1-methylindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-17-11-6-7-12-10(8-11)9-13(15(12)3)14(16)18-5-2/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQMBVQIDCWBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484461 | |
| Record name | 1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, ethyl ester | |
CAS RN |
61905-90-6 | |
| Record name | 1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



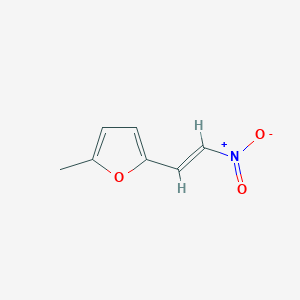
![8-Methyl-8-azabicyclo[3.2.1]octan-6-OL](/img/structure/B3147201.png)
![5-Bromo-3-trifluoromethylbenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B3147208.png)


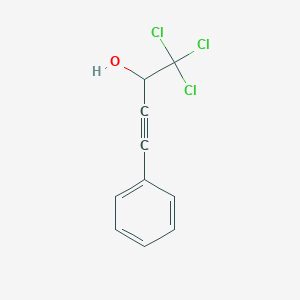

![N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B3147243.png)
![5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3147244.png)
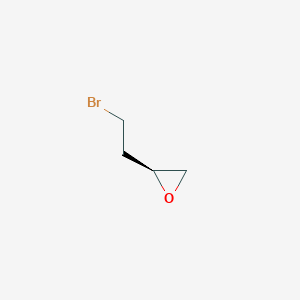
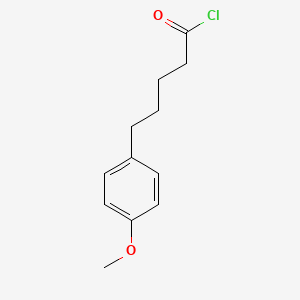
![(4R)-2-[4-Bromo-6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B3147250.png)

